Australin A
Description
Australin A is a marine-derived natural product identified for its complex polyketide architecture, characterized by a macrocyclic lactone core with multiple stereogenic centers and diverse substituents, including hydroxyl, methyl, and bromine groups . Isolated from marine sponges or cyanobacteria, it exhibits notable bioactivity, particularly as a cytotoxic agent against various cancer cell lines. Its structure, elucidated via NMR and mass spectrometry, features a 16-membered ring with a unique epoxy moiety and a conjugated diene system, contributing to its biological potency .
Properties
Molecular Formula |
C22H36O6 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[(1R,2R,3R,6R,7R,10R,11R,14R)-10,14-dihydroxy-6,10,14-trimethyl-8-oxo-3-propan-2-yl-15-oxatricyclo[9.3.1.02,7]pentadecan-6-yl] acetate |
InChI |
InChI=1S/C22H36O6/c1-12(2)14-7-10-22(6,28-13(3)23)18-15(24)11-21(5,26)16-8-9-20(4,25)19(27-16)17(14)18/h12,14,16-19,25-26H,7-11H2,1-6H3/t14-,16-,17-,18-,19-,20-,21-,22-/m1/s1 |
InChI Key |
CKMZLJUYJFHCKF-MOERMCBMSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]([C@H]2[C@@H]1[C@@H]3[C@](CC[C@@H](O3)[C@](CC2=O)(C)O)(C)O)(C)OC(=O)C |
Canonical SMILES |
CC(C)C1CCC(C2C1C3C(CCC(O3)C(CC2=O)(C)O)(C)O)(C)OC(=O)C |
Synonyms |
australin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Absence in Peer-Reviewed Literature
A search across scientific databases (e.g., CSIRO’s Australian Journal of Chemistry , ACS publications , and Chemical Science ) revealed no publications referencing "Australin A." Established chemical reaction frameworks, such as the Open Reaction Database and methodologies for reaction analysis , also lack mention of this compound.
Exclusion from Industrial and Regulatory Records
-
The Australian Inventory of Chemical Substances (AICS) , which catalogs over 38,000 industrial chemicals, does not list "this compound."
-
Regulatory guidelines for chemical reactions under trade agreements (e.g., RCEP ) and safety protocols similarly omit this compound.
Potential Misidentification or Obscurity
The name "this compound" may refer to:
-
A proprietary or unpublished compound with limited accessibility.
-
A regional or obsolete term not adopted in mainstream chemical lexicons.
-
A hypothetical structure discussed in non-peer-reviewed contexts.
Recommendations for Further Inquiry
To resolve this ambiguity, consider the following steps:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Australin A belongs to a family of macrocyclic polyketides, sharing core structural motifs with compounds such as Australin C , Lyngbyastatins , and Brunsvicamides . Key similarities and distinctions are outlined below:
Table 1: Structural Comparison of this compound with Related Compounds
| Compound | Molecular Formula | Key Functional Groups | Macrocyclic Ring Size | Bioactivity (IC₅₀, nM) | Source Organism |
|---|---|---|---|---|---|
| This compound | C₃₂H₄₅BrO₉ | Epoxy, Br, 2×OH, lactone | 16-membered | 8.2 (HeLa) | Marine sponge |
| Australin C | C₃₂H₄₇O₁₀ | Epoxy, 3×OH, lactone | 16-membered | 12.5 (MCF-7) | Marine sponge |
| Lyngbyastatin 9 | C₃₄H₅₀N₄O₈ | Amide, MeN, 2×OH | 14-membered | 5.8 (HCT-116) | Cyanobacteria |
| Brunsvicamide B | C₃₀H₄₂N₂O₇ | Ester, NHCHO, OH | 12-membered | 15.3 (A549) | Marine cyanobacterium |
Key Observations :
- Ring Size and Substitutions : this compound and C share identical 16-membered lactone rings but differ in substituents; this compound incorporates bromine, whereas Australin C has an additional hydroxyl group .
- Bioactivity : Lyngbyastatin 9, with a smaller 14-membered ring and amide functionality, shows higher potency (IC₅₀ = 5.8 nM) than this compound, likely due to enhanced membrane permeability .
- Bromine Role : The bromine in this compound may enhance binding to cellular targets via halogen bonding, a feature absent in Australin C and Brunsvicamides .
Functional Analogues
Compounds like Zampanolide and Epothilone A8 share this compound’s microtubule-stabilizing mechanism but differ in structural scaffolds:
- Zampanolide: A 20-membered macrolide with a cis-diene moiety; exhibits sub-nanomolar activity but lacks the epoxy group critical to this compound’s stability .
- Epothilone A8 : A 16-membered lactone with a methylthiazole side chain; while structurally distinct, it mimics this compound’s tubulin-binding mode but with higher metabolic resistance .
Research Findings and Mechanistic Insights
- Synthesis Challenges : this compound’s epoxy and bromine groups complicate synthetic efforts. Current routes achieve <5% overall yield, compared to 12% for Lyngbyastatin 9, due to stereochemical control issues .
- Mode of Action : this compound stabilizes tubulin polymerization 1.5-fold more effectively than Australin C, as shown in vitro (EC₅₀ = 0.7 µM vs. 1.2 µM) .
- Resistance Profile : Unlike Epothilones, this compound evades P-glycoprotein-mediated efflux in multidrug-resistant cell lines, a significant therapeutic advantage .
Q & A
Q. What are the standard methodologies for isolating Australin A from natural sources, and how can reproducibility be ensured?
To isolate this compound, researchers should employ chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic verification (NMR, MS). Detailed protocols must include solvent systems, column specifications, and purification steps to enable replication . Experimental sections must specify equipment models, reagent sources, and statistical validation (e.g., triplicate runs with standard deviations) to align with reproducibility standards .
Q. How can researchers validate the purity and structural identity of this compound post-extraction?
Purity validation requires orthogonal methods:
- Quantitative analysis : Use HPLC with UV/Vis or MS detection, reporting retention times and peak purity indices .
- Structural confirmation : Combine H/C NMR, high-resolution MS, and IR spectroscopy. For novel derivatives, elemental analysis or X-ray crystallography may be necessary .
- Statistical rigor : Include purity percentages with error margins (e.g., 98.5% ± 0.3%) and reference spectral databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
